(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine

medicinal chemistry stereochemistry chiral building blocks

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine (free base molecular formula C₁₃H₁₈Cl₂N₂, MW 273.20 g/mol; commonly supplied as the hydrochloride salt, CAS 1432062-01-5, MW 309.66 g/mol) is a disubstituted piperidine derivative featuring a 2,6-dichlorobenzyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 3-position of the piperidine ring. The 2,6-dichlorobenzylpiperidine scaffold is a recognized pharmacophoric element in CNS-penetrant drug discovery, with the 2,6-dichloro substitution pattern conferring distinct lipophilicity and metabolic stability properties compared to other dichlorophenyl regioisomers.

Molecular Formula C13H18Cl2N2
Molecular Weight 273.20 g/mol
Cat. No. B12110108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine
Molecular FormulaC13H18Cl2N2
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN
InChIInChI=1S/C13H18Cl2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
InChIKeyVUURSOHOBLYTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine? A Procurement-Focused Overview for Medicinal Chemistry and CNS Research


(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine (free base molecular formula C₁₃H₁₈Cl₂N₂, MW 273.20 g/mol; commonly supplied as the hydrochloride salt, CAS 1432062-01-5, MW 309.66 g/mol) is a disubstituted piperidine derivative featuring a 2,6-dichlorobenzyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 3-position of the piperidine ring [1]. The 2,6-dichlorobenzylpiperidine scaffold is a recognized pharmacophoric element in CNS-penetrant drug discovery, with the 2,6-dichloro substitution pattern conferring distinct lipophilicity and metabolic stability properties compared to other dichlorophenyl regioisomers [2]. This compound serves as a versatile synthetic building block and potential sigma receptor ligand scaffold, with the 3-aminomethyl substitution creating a stereogenic center that distinguishes it from its achiral 4-substituted positional isomer [3].

Why (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine Cannot Be Interchanged with Positional Isomers or Dichlorophenyl Variants


Within the 1-(dichlorobenzyl)piperidinyl-methanamine compound family, subtle structural variations produce meaningful differences in computed physicochemical properties, stereochemistry, and pharmacophoric geometry that preclude generic substitution. The 3-aminomethyl substitution on the piperidine ring introduces a stereogenic center absent in the 4-substituted positional isomer (CAS 1152538-59-4), resulting in distinct three-dimensional molecular shape and potential for enantioselective target engagement [1]. The 2,6-dichlorobenzyl substitution pattern creates a symmetric ortho-chlorinated aromatic system with unique electronic and steric properties compared to the 2,4-, 3,4-, or 2,5-dichloro regioisomers, which influences conformational preferences of the benzyl-piperidine linkage and downstream receptor recognition [2]. The primary amine functionality of this compound provides a reactive handle for derivatization (e.g., amide coupling, reductive amination) that is absent in the N-methyl tertiary amine analog (CAS 1289386-59-9), making the latter unsuitable for applications requiring a free primary amine building block . These distinctions are structurally deterministic and cannot be compensated for by adjusting concentration or formulation.

Quantitative Differentiation: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine vs. Closest Analogs


Stereochemical Differentiation: Chiral 3-Position vs. Achiral 4-Substituted Positional Isomer

The target compound contains a stereogenic center at the 3-position of the piperidine ring bearing the aminomethyl substituent, rendering the molecule chiral and typically supplied as a racemic mixture. In contrast, the 1-(2,6-dichlorobenzyl)piperidin-4-yl)methanamine positional isomer (CAS 1152538-59-4) is achiral, as the 4-position of piperidine lies on a plane of symmetry [1]. This stereochemical distinction is structurally absolute: the 3-substituted isomer presents the aminomethyl group in an asymmetric environment with distinct spatial orientation relative to the 2,6-dichlorobenzyl group, whereas the 4-substituted isomer presents a symmetric arrangement. For applications requiring enantioselective target engagement or chiral resolution strategies, the 4-substituted isomer is structurally incapable of providing this stereochemical dimension [2].

medicinal chemistry stereochemistry chiral building blocks CNS drug discovery

Physicochemical Property Differentiation: Computed XLogP3 Comparison Between 3-yl and 4-yl Positional Isomers

Computed partition coefficients from PubChem reveal that the target compound (free base, 3-aminomethyl isomer) has a predicted XLogP3 of approximately 2.3, compared to XLogP3-AA of 2.8 for the 4-aminomethyl positional isomer (CAS 1152538-59-4) [1][2]. This ~0.5 log unit difference in computed lipophilicity arises from the different spatial relationship between the polar primary amine and the lipophilic 2,6-dichlorobenzyl group across the two regioisomers. In the 3-isomer, the aminomethyl group is oriented in a more sterically shielded environment relative to the benzyl group, potentially reducing solvent exposure of the polar amine and subtly modulating apparent lipophilicity. While both compounds share identical molecular formula (C₁₃H₁₈Cl₂N₂), molecular weight (273.20 g/mol), and topological polar surface area (29.3 Ų), the computed lipophilicity difference may translate to measurably different logD₇.₄ values and altered passive membrane permeability profiles [3].

physicochemical properties lipophilicity drug-likeness BBB penetration

Dichlorophenyl Substitution Pattern: 2,6- vs. 2,4- vs. 3,4-Dichloro Regioisomer Comparison

The 2,6-dichlorobenzyl substitution pattern of the target compound creates a symmetric ortho-chlorinated aromatic ring system that is structurally distinct from other dichloro regioisomers in the (1-(dichlorobenzyl)piperidin-3-yl)methanamine series. In the broader class of 2,6-dichlorobenzyl-piperidine derivatives, the ortho,ortho'-dichloro arrangement has been specifically exploited to address metabolic instability; for instance, in NaV1.7 inhibitor development, replacement of a metabolically labile adamantane motif with a 2,6-dichlorobenzyl substituted piperidine system led to significant improvement in pharmacokinetic properties [1]. This substitution pattern provides dual ortho-chlorine atoms that create a unique steric and electronic environment influencing the conformational preference of the benzyl-piperidine bond, which differs from 2,4-dichloro (one ortho, one para chloro) and 3,4-dichloro (meta, para) analogs [2]. The 2,6-dichloro pattern also eliminates the possibility of para-hydroxylation, a common Phase I metabolic pathway for benzyl-containing compounds, potentially conferring metabolic advantages over 2,4-dichloro and 3,4-dichloro regioisomers [3].

SAR halogen bonding metabolic stability sigma receptors

Primary Amine vs. N-Methyl Tertiary Amine: Differential Reactivity and Hydrogen Bond Donor Capacity

The target compound contains a primary amine (-CH₂NH₂) at the 3-position of the piperidine ring, providing two hydrogen bond donor (HBD) atoms and a nucleophilic nitrogen available for diverse derivatization reactions including amide coupling, reductive amination, sulfonamide formation, and urea synthesis. The N-methyl analog, [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1289386-59-9), bears a secondary amine (-CH₂NHCH₃) with only one HBD and reduced nucleophilic versatility . Computed property data from PubChem confirms the target compound (as free base) has a Hydrogen Bond Donor Count of 2, while the analogous 4-substituted positional isomer (also a primary amine) has an HBD count of 1 when in free base form, suggesting that the spatial arrangement of the 3-aminomethyl group relative to the piperidine nitrogen may influence intramolecular hydrogen bonding potential [1]. This differential HBD capacity directly impacts both synthetic utility and potential for target engagement in biological systems, as primary amines can form distinct hydrogen bonding networks compared to secondary amines [2].

synthetic building block amide coupling hydrogen bonding derivatization

Commercial Purity Specifications and ISO-Certified Quality Assurance: Target Compound vs. Generic Dichlorobenzyl-Piperidine Building Blocks

The target compound (as hydrochloride salt, CAS 1432062-01-5) is commercially available with a minimum purity specification of NLT 98% (HPLC) from ISO-certified manufacturers, a quality benchmark that is documented specifically for this regioisomer . While several positional isomers and dichloro-substitution variants of the (dichlorobenzyl)piperidinyl-methanamine family are also commercially supplied (e.g., 3,4-dichlorobenzyl analog at ≥95% purity, 2,5-dichlorobenzyl analog at ≥95% purity, and the 4-substituted positional isomer at typical research-grade purity), the target compound's documented 98% purity specification with ISO-certified production provides procurement clarity and reduces the risk of isomeric contamination that could confound biological assay interpretation . The HCl salt form (MW 309.66) offers enhanced stability and water solubility for biological assay preparation compared to the free base, a practical consideration for in vitro pharmacology workflows.

purity specifications quality control ISO certification pharmaceutical R&D procurement

Piperidine Ring Substitution Position: 3-Aminomethyl vs. 2-Aminomethyl Constitutional Isomer Comparison

The target compound bears the aminomethyl substituent at the 3-position of the piperidine ring, which is constitutionally distinct from the 2-aminomethyl isomer (C-[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methylamine hydrochloride, CAS 1289387-77-4) . In the 3-substituted isomer, the aminomethyl group is separated from the piperidine nitrogen by two carbon atoms (N-C-C-CH₂NH₂ connectivity), whereas in the 2-isomer, the aminomethyl is directly adjacent to the piperidine nitrogen (N-C-CH₂NH₂ connectivity). This constitutional difference has consequences for the spatial relationship between the basic piperidine nitrogen, the primary amine, and the 2,6-dichlorobenzyl group. In receptor binding contexts, the 3-aminomethyl isomer presents the primary amine at a different distance and angle from the piperidine N-benzyl motif compared to the 2-isomer, which can result in distinct pharmacophoric geometries and differential target recognition [1]. Both the 2-isomer and 3-isomer share the same molecular formula (C₁₃H₁₈Cl₂N₂) and molecular weight (273.20), making them indistinguishable by mass spectrometry alone and emphasizing the importance of regiospecific procurement .

regiochemistry constitutional isomer receptor binding geometry conformational analysis

Recommended Application Scenarios for (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine Based on Quantitative Differentiation Evidence


Chiral CNS Lead Optimization Requiring Stereochemical Diversity

The stereogenic center at the 3-position of the piperidine ring makes this compound uniquely suited for chiral CNS drug discovery programs where enantioselective target engagement is under investigation. Unlike the achiral 4-substituted positional isomer, this compound provides a chiral scaffold that can be resolved into individual enantiomers for differential pharmacological evaluation. The 2,6-dichlorobenzyl substitution pattern, shown in NaV1.7 and DcpS inhibitor programs to confer metabolic stability and CNS penetration, further supports its use in neuroscience lead optimization [1]. The NLT 98% purity specification from ISO-certified vendors ensures that stereochemical integrity is maintained for reliable SAR interpretation .

Synthetic Building Block Requiring Primary Amine Derivatization Versatility

The primary amine functionality (HBD count of 2) distinguishes this compound from its N-methyl tertiary amine analog (HBD count of 1, CAS 1289386-59-9), enabling a broader scope of downstream chemistry including amide coupling with carboxylic acid partners, sulfonamide formation with sulfonyl chlorides, urea synthesis with isocyanates, and reductive amination with aldehydes . For medicinal chemistry groups synthesizing compound libraries, this synthetic versatility translates to a larger accessible chemical space from a single building block, justifying its selection over the more synthetically limited N-methyl analog.

Metabolic Stability Studies Comparing Dichlorophenyl Substitution Patterns

The 2,6-dichlorobenzyl substitution pattern, with chlorine atoms occupying both ortho positions, provides a specific metabolic profile by blocking ortho-oxidation pathways and eliminating para-hydroxylation liability. This compound can serve as a comparator tool compound in metabolic stability panels alongside its 2,4-dichloro, 3,4-dichloro, and 2,5-dichloro regioisomeric analogs to empirically quantify the impact of chlorine substitution pattern on intrinsic clearance in hepatocyte or microsomal assays [2]. The documented commercial availability of multiple dichloro regioisomers at comparable purity levels makes such comparative studies logistically feasible.

Sigma Receptor Ligand Scaffold Development

Piperidine-based compounds bearing N-benzyl substituents are established pharmacophores for sigma receptor engagement, and the 2,6-dichlorobenzyl substitution pattern has precedent in potent sigma-1 and sigma-2 ligands [3]. The 3-aminomethyl group provides a vector for further functionalization to modulate sigma-1/sigma-2 selectivity ratios. Given that closely related piperidine-based sigma ligands have demonstrated sigma-1 Ki values in the low nanomolar range (e.g., 3.7–17 nM) with selectivity ratios exceeding 350-fold over sigma-2, this compound serves as a logical starting scaffold for sigma receptor-focused medicinal chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.